![molecular formula C17H14BClO3 B8207308 (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid](/img/structure/B8207308.png)
(6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid
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Description
The compound “(6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of boron reagents. Protodeboronation of alkyl boronic esters is a method that has been developed for this purpose . This process involves a radical approach and can be paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives is influenced by the presence of the boronic acid moiety. When a boronic acid moiety is introduced into a gelator, the supramolecular self-assembling process becomes controllable by the addition of sugars .Chemical Reactions Analysis
Boronic acids and their derivatives participate in a variety of chemical reactions. One of the most common is the Suzuki–Miyaura cross-coupling reaction . Another reaction involves the protodeboronation of alkyl boronic esters .Mechanism of Action
The mechanism of action of boronic acids and their derivatives in chemical reactions often involves transmetalation . In the Suzuki–Miyaura cross-coupling reaction, for example, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Future Directions
The use of boronic acids and their derivatives in organic synthesis is a field of ongoing research. Future directions may include the development of more efficient and practical protocols for selective functionalization of carbohydrates based on the use of boronic esters as temporary blocking groups . Additionally, the development of new methods for the synthesis of borinic acid derivatives is a promising area of research .
properties
IUPAC Name |
(5-chloro-6-phenylmethoxynaphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BClO3/c19-17-15-8-7-14(18(20)21)10-13(15)6-9-16(17)22-11-12-4-2-1-3-5-12/h1-10,20-21H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGLUGGTWZNFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=C(C=C2)OCC3=CC=CC=C3)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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